molecular formula C10H14ClNO2 B2378887 2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride CAS No. 103096-01-1

2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride

Cat. No.: B2378887
CAS No.: 103096-01-1
M. Wt: 215.68
InChI Key: LRYZUJFMXATDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride is an organic compound with a molecular formula of C10H14ClNO2 It is a derivative of propionic acid, featuring an amino group attached to a phenyl ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-nitroacetophenone.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The resulting 3-aminoacetophenone is then alkylated with methyl iodide in the presence of a base like potassium carbonate to introduce the methyl group.

    Hydrolysis: The ketone group is hydrolyzed to form the corresponding carboxylic acid.

    Formation of Hydrochloride Salt: Finally, the carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation).

Major Products Formed

    Oxidation: Nitro derivatives, nitroso derivatives.

    Reduction: Amines, alcohols.

    Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene.

Scientific Research Applications

2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminophenyl)-2-methylpropionic acid hydrochloride
  • 2-(2-Aminophenyl)-2-methylpropionic acid hydrochloride
  • 3-Aminophenylacetic acid hydrochloride

Uniqueness

2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride is unique due to the position of the amino group on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the methyl group further enhances its stability and modifies its interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(3-aminophenyl)-2-methylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-10(2,9(12)13)7-4-3-5-8(11)6-7;/h3-6H,11H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYZUJFMXATDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 50 ml of methanol was dissolved 10.0 g of 2-(4-chloro-3-nitrophenyl)-2-methylpropionic acid. To the resulting mixture was added 1.0 g of 10% palladium carbon. In a hydrogen gas atmosphere, the mixture was stirred at room temperature for 3 hours. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure to obtain 8.84 g of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
1 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.